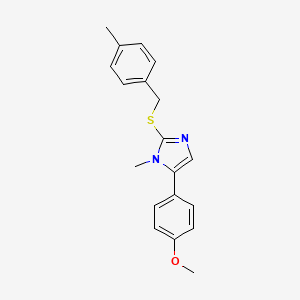

![molecular formula C14H12FNO4S B2466747 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 325721-90-2](/img/structure/B2466747.png)

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid” is a chemical compound with the molecular formula C14H12FNO4S. It has a molecular weight of 309.31 . This compound is typically stored at room temperature and is available in powder form .

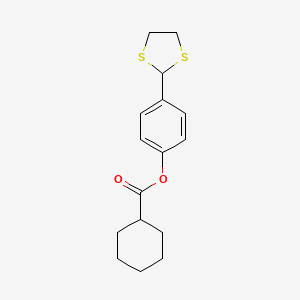

Molecular Structure Analysis

The molecular structure of “5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid” consists of a benzoic acid core with a fluorophenyl sulfamoyl group attached to the 5th carbon and a methyl group attached to the 2nd carbon .Aplicaciones Científicas De Investigación

Polymer Synthesis

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is used in polymer synthesis. It has been utilized in the copolymerization process to create carboxylated poly(ether sulfone)s. This process, however, often results in partial decarboxylation (Weisse, Keul, & Höcker, 2001).

Chemical Synthesis

In chemical synthesis, various substituted benzoic acids, including 5-methylsulfonylbenzoic acids, were synthesized as analogues of previously described benzoic acid diuretics. These syntheses aimed to explore the effects of substituting the sulfamoyl group with a similar methylsulfonyl group (Feit & Nielsen, 1976).

Anticancer Research

The compound has been used in the design and synthesis of new heterocycle compounds, like 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, derived from 5-iodo-2-methylbenzoic acid. This compound exhibited potential anticancer activity against human lung cancer cells, suggesting its utility in cancer research (Zhou et al., 2020).

Membrane Technology

In the field of membrane technology, a sulfonated side-chain grafting unit containing sulfonic acid groups was synthesized using 4-fluorobenzophenone and related compounds. This was used to make comb-shaped sulfonated poly(arylene ether sulfone) copolymers, which are beneficial in fuel cell applications due to their high proton conductivity (Kim, Robertson, & Guiver, 2008).

Solvent-Dependent Coordination Polymers

The compound is relevant in the synthesis of solvent-dependent coordination polymers, as in the case of Co(II) complexes of dinitrobenzoic acid and dinitro-4-methylbenzoic acid with bipyridine. This synthesis, and the resultant structures, heavily depend on the solvents used, such as acetone and dimethyl sulfoxide (Pedireddi & Varughese, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-9-2-7-12(8-13(9)14(17)18)21(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFMFGRKEXNDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2466665.png)

![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)

![(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate](/img/structure/B2466668.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)